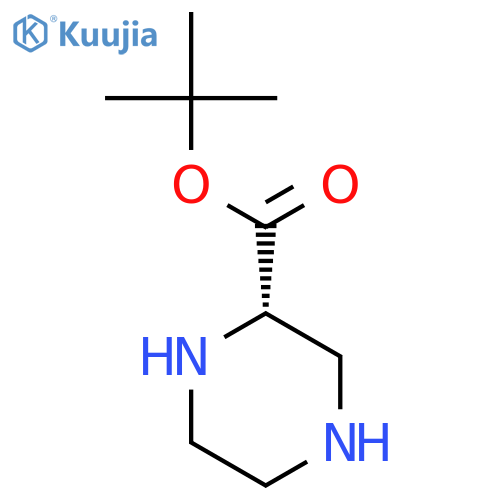Cas no 198992-48-2 (2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI))
(S)-1-tert-ブチル 2-ピペラジンカルボキシレート(CAS登録番号: (S)-2-Piperazinecarboxylic acid 1,1-dimethylethyl ester)は、光学活性ピペラジン誘導体の重要な中間体です。キラルな構造を有するため、不斉合成や医薬品開発において高い価値を有し、特にβ-ラクタム系抗生物質や神経薬理活性化合物の合成に応用されます。tert-ブチルエステル基により高い反応選択性と安定性を示し、酸性条件下での脱保護が容易な点が特徴です。99%以上の光学純度を保証する高品質品も流通しており、精密有機合成や創薬研究における再現性の向上に貢献します。

198992-48-2 structure
商品名:2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI)
2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI) 化学的及び物理的性質
名前と識別子
-
- 2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI)
- TERT-BUTYL (2S)-PIPERAZINE-2-CARBOXYLATE
- Tert-butyl (S)-piperazine-2-carboxylate
- 198992-48-2
- EN300-7355722
- AT10770
- SYMWANNZAIYCRG-ZETCQYMHSA-N
-
- インチ: InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3/t7-/m0/s1
- InChIKey: SYMWANNZAIYCRG-ZETCQYMHSA-N
- ほほえんだ: CC(C)(C)OC(=O)C1CNCCN1
計算された属性
- せいみつぶんしりょう: 186.13694
- どういたいしつりょう: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 50.36
2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7355722-1.0g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 1g |
$470.0 | 2023-05-25 | |
| Enamine | EN300-7355722-0.5g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 0.5g |
$353.0 | 2023-05-25 | |
| Enamine | EN300-7355722-10.0g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 10g |
$2024.0 | 2023-05-25 | |
| Enamine | EN300-7355722-0.05g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 0.05g |
$88.0 | 2023-05-25 | |
| Enamine | EN300-7355722-0.1g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 0.1g |
$132.0 | 2023-05-25 | |
| Enamine | EN300-7355722-5.0g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 5g |
$1364.0 | 2023-05-25 | |
| Enamine | EN300-7355722-0.25g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 0.25g |
$188.0 | 2023-05-25 | |
| Enamine | EN300-7355722-2.5g |
tert-butyl (2S)-piperazine-2-carboxylate |
198992-48-2 | 95% | 2.5g |
$923.0 | 2023-05-25 |
2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI) 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
198992-48-2 (2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI)) 関連製品
- 89941-07-1(Ethyl piperazine-2-carboxylate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
